molecular formula C14H17NO4 B3066956 Diethyl [amino(phenyl)methylidene]propanedioate CAS No. 97652-62-5

Diethyl [amino(phenyl)methylidene]propanedioate

Cat. No.: B3066956
CAS No.: 97652-62-5
M. Wt: 263.29 g/mol
InChI Key: VMYREASMFNIMEB-UHFFFAOYSA-N
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Description

Diethyl [amino(phenyl)methylidene]propanedioate is an organic compound with a complex molecular structure. It is known for its versatility in various chemical reactions and applications in scientific research. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it valuable in fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [amino(phenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the formation of the desired product. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diethyl [amino(phenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkoxylated products.

Scientific Research Applications

Diethyl [amino(phenyl)methylidene]propanedioate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Diethyl [amino(phenyl)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

  • Diethyl [methyl(phenyl)amino]methylidene]propanedioate
  • Diethyl [4-(prop-2-yn-1-yloxy)benzylidene]propanedioate
  • 1,3-diethyl 2-{[(2-methylphenyl)amino]methylidene}propanedioate

Comparison: Diethyl [amino(phenyl)methylidene]propanedioate is unique due to its specific amino and phenyl substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2-[amino(phenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYREASMFNIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451828
Record name Diethyl [amino(phenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97652-62-5
Record name Diethyl [amino(phenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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